Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride

Catalog No.
S8102303
CAS No.
M.F
C7H12ClNO2
M. Wt
177.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylat...

Product Name

Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride

IUPAC Name

methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

InChI

InChI=1S/C7H11NO2.ClH/c1-10-6(9)7-4-5(7)2-3-8-7;/h5,8H,2-4H2,1H3;1H/t5?,7-;/m0./s1

InChI Key

RMFQRYMWXVTYRO-CRSWKAPQSA-N

SMILES

COC(=O)C12CC1CCN2.Cl

Canonical SMILES

COC(=O)C12CC1CCN2.Cl

Isomeric SMILES

COC(=O)[C@]12CC1CCN2.Cl

Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a bicyclic compound characterized by its unique nitrogen-containing bicyclic structure. The molecular formula for this compound is C8H14ClN1O2C_8H_{14}ClN_1O_2, and it features a carboxylate group that contributes to its chemical reactivity and biological properties. The compound is of interest due to its potential applications in medicinal chemistry and organic synthesis.

  • Oxidation: This reaction can introduce oxygen-containing functional groups, potentially converting the compound into alcohols or ketones.
  • Reduction: Reduction reactions can remove oxygen-containing groups, yielding alkanes or alcohols.
  • Substitution: Functional groups can be replaced by other nucleophiles or electrophiles, leading to diverse derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halogens for substitution reactions.

The biological activity of methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride has been the subject of research due to its interaction with biological targets. Its bicyclic structure allows it to participate in hydrogen bonding and other interactions with enzymes and receptors, which may modulate their activity. Preliminary studies suggest potential applications in drug development, particularly as a scaffold for creating bioactive compounds.

The synthesis of methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride typically involves several steps:

  • Cyclization: Appropriate precursors undergo cyclization to form the bicyclic structure.
  • Esterification: The resulting intermediate is then esterified to introduce the carboxylate group.
  • Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed through reaction with hydrochloric acid.

These synthetic routes can be optimized for yield and purity, often employing automated reactors in industrial settings.

Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride has several notable applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing new pharmaceutical agents.
  • Organic Synthesis: The compound is utilized in the construction of more complex organic molecules.
  • Research Tool: Its unique structure makes it valuable in studying biological processes and interactions within biochemical systems .

Interaction studies focus on how methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride interacts with various biomolecules. These studies aim to elucidate its mechanism of action, particularly how it affects enzyme activity and receptor binding. Understanding these interactions can provide insights into its therapeutic potential and guide the development of more effective derivatives .

Several compounds share structural similarities with methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride, including:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochlorideBicyclic structure with nitrogenDifferent substitution pattern
Ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochlorideSimilar bicyclic frameworkVariation in alkyl substitution
Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochlorideContains an amine groupDifferent stereochemistry and functional groups

The uniqueness of methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride lies in its specific bicyclic arrangement and the presence of a carboxylate group that influences its reactivity and biological interactions compared to these similar compounds .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

177.0556563 g/mol

Monoisotopic Mass

177.0556563 g/mol

Heavy Atom Count

11

Dates

Last modified: 01-05-2024

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